molecular formula C16H18N2O4 B2785008 4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 439111-66-7

4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2785008
CAS RN: 439111-66-7
M. Wt: 302.33
InChI Key: XXJAKWCIIVCQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Cmpd-1 and has been synthesized using various methods.

Mechanism of Action

Cmpd-1 exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various pathways. For example, Cmpd-1 inhibits the activity of histone deacetylases (HDACs) which are involved in gene expression regulation. Inhibition of HDACs can lead to changes in gene expression and ultimately affect cellular function. Cmpd-1 also inhibits the activity of protein kinase C (PKC) which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have various biochemical and physiological effects. In cancer cells, Cmpd-1 induces cell death by activating apoptotic pathways. Inflammation research has shown that Cmpd-1 reduces the production of inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disease research, Cmpd-1 has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

Cmpd-1 has advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in various diseases, making it a promising target for drug development. Another advantage is that it has been synthesized using various methods, making it accessible for research. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that it may have off-target effects, which can complicate its use in lab experiments.

Future Directions

There are several future directions for Cmpd-1 research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its effects in combination with other drugs to enhance its therapeutic efficacy. Additionally, more research is needed to determine its safety and toxicity in vivo. Finally, Cmpd-1 can be further studied for its potential applications in other diseases such as autoimmune diseases and metabolic disorders.
In conclusion, Cmpd-1 is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in drug development.

Synthesis Methods

Cmpd-1 can be synthesized using the following method: 3-methoxybenzoyl chloride and 2-methoxyethylamine are reacted in the presence of triethylamine. The resulting product is then treated with pyrrole-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide to obtain Cmpd-1.

Scientific Research Applications

Cmpd-1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Cmpd-1 has been shown to inhibit tumor growth and induce cell death in cancer cells. Inflammation research has shown that Cmpd-1 can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, Cmpd-1 has been shown to protect neurons and improve cognitive function.

properties

IUPAC Name

4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-7-6-17-16(20)14-9-12(10-18-14)15(19)11-4-3-5-13(8-11)22-2/h3-5,8-10,18H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJAKWCIIVCQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

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